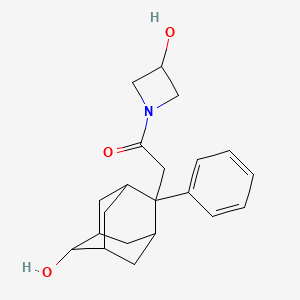

(R)-BMS-816336

Description

Properties

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZMUGLOXGVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009583-20-3, 1009365-98-3 | |

| Record name | BMS 816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of (R)-BMS-816336: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-BMS-816336 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition has been identified as a promising therapeutic strategy for metabolic diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Introduction to 11β-HSD1 and Its Role in Disease

The enzyme 11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Elevated levels of cortisol within these tissues are associated with the development and progression of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β-HSD1, it is possible to reduce local cortisol concentrations without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1]

Discovery of this compound

This compound was discovered by Bristol Myers Squibb as part of a lead optimization program focused on identifying novel, potent, and selective 11β-HSD1 inhibitors. The discovery process involved a systematic approach of chemical synthesis and biological evaluation to identify compounds with the desired pharmacological properties.

Synthesis

A detailed, step-by-step synthesis for this compound has not been made publicly available in the reviewed literature. The synthesis of related adamantyl acetamide derivatives typically involves multi-step synthetic routes. For metabolic profiling studies, a carbon-14 labeled version of the parent compound, [phenyl-¹⁴C(U)]BMS-816336, was synthesized in eight steps with a 22% radiochemical yield, starting from commercially available [¹⁴C(U)]bromobenzene.[1] A ¹³C₆ labeled version was also prepared for use as a liquid chromatography/mass spectrometry standard.[1]

Mechanism of Action and In Vitro Potency

This compound is a potent inhibitor of human, mouse, and cynomolgus monkey 11β-HSD1.[2] It exhibits high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, which is critical for avoiding potential side effects associated with mineralocorticoid excess.[3]

Below is a diagram illustrating the 11β-HSD1 signaling pathway and the mechanism of inhibition by this compound.

Caption: 11β-HSD1 Pathway and Inhibition by this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | IC50 (nM) |

| 11β-HSD1 | Human | 14.5[2][4] |

| 11β-HSD1 | Mouse | 50.3[2][4] |

| 11β-HSD1 | Cynomolgus Monkey | 16[2][4] |

| 11β-HSD2 | Human | >100,000 (estimated based on >10,000-fold selectivity)[3] |

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

A common method for assessing 11β-HSD1 inhibition is the HTRF assay. While a specific protocol for this compound is not detailed in the available literature, a general procedure is as follows:

-

Reagents: Human 11β-HSD1 enzyme, cortisone (substrate), NADPH (cofactor), anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a cortisol analog labeled with an acceptor fluorophore (e.g., d2).

-

Procedure:

-

The test compound, this compound, is incubated with the 11β-HSD1 enzyme, cortisone, and NADPH.

-

The enzymatic reaction is allowed to proceed, resulting in the production of cortisol.

-

The reaction is stopped, and the HTRF detection reagents are added.

-

In the absence of inhibition, the newly synthesized cortisol competes with the d2-labeled cortisol for binding to the anti-cortisol antibody. This results in a low HTRF signal.

-

In the presence of an inhibitor like this compound, less cortisol is produced, allowing the d2-labeled cortisol to bind to the antibody, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.

-

-

Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the concentration of the inhibitor.

Pharmacokinetics

This compound has demonstrated oral bioavailability in preclinical species.[1] Specific pharmacokinetic parameters from these studies are summarized below.

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Species | Oral Bioavailability (%F) | Pharmacodynamic Effect (ED50) |

| Preclinical Species (general) | 20 - 72[1] | - |

| Cynomolgus Monkey | - | 0.12 mg/kg[1] |

| DIO Mice | - | - |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution for different preclinical species were not available in the reviewed literature.

Clinical Development

This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial (NCT00979368)

A Phase 1, single oral dose study was conducted in healthy male subjects.[5][6] The primary objective of this now-completed study was to assess the safety and tolerability of this compound.[5][6] Pharmacokinetic parameters were also evaluated.[5][6] The results of this study indicated that the compound was well-tolerated.[3]

Note: A detailed summary of the quantitative results from this Phase 1 clinical trial, including human pharmacokinetic parameters and a comprehensive list of adverse events, has not been publicly released in the reviewed scientific literature.

Drug Development Workflow

The discovery and development of a selective 11β-HSD1 inhibitor like this compound typically follows a structured workflow.

Caption: General Workflow for 11β-HSD1 Inhibitor Development.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that has shown promise in preclinical studies and was well-tolerated in early clinical development. Its ability to modulate local glucocorticoid levels in key metabolic tissues suggests its potential as a therapeutic agent for metabolic syndrome and type 2 diabetes. Further clinical investigation would be necessary to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. | BioWorld [bioworld.com]

- 2. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (R)-BMS-816336 Enantiomer of BMS-816336

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1] By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor activation, a process implicated in various metabolic diseases.[1] BMS-816336, with the chemical name 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone, has been identified as a clinical candidate for the treatment of type 2 diabetes and metabolic syndrome.[2] This technical guide focuses on the (R)-BMS-816336 enantiomer, providing a comprehensive overview of its biological activity, relevant experimental protocols, and its relationship to the clinically investigated (S)-enantiomer.

Chemical and Physical Properties

| Property | This compound | BMS-816336 ((S)-enantiomer) |

| IUPAC Name | 2-((2R,6R)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethanone | 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethanone |

| Molecular Formula | C₂₁H₂₇NO₃ | C₂₁H₂₇NO₃ |

| Molecular Weight | 341.44 g/mol | 341.45 g/mol |

| Chirality | (2R, 6R) configuration at the adamantane core | (2S, 6S) configuration at the adamantane core |

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of this compound and its counterparts against 11β-HSD1 from different species.

Table 1: In Vitro 11β-HSD1 Inhibition (IC₅₀, nM)

| Compound | Human 11β-HSD1 | Mouse 11β-HSD1 | Cynomolgus Monkey 11β-HSD1 |

| This compound | 14.5 | 50.3 | 16 |

| BMS-816336 ((S)-enantiomer) | 3.0 | - | - |

| (Rac)-BMS-816336 | 10 | 68 | - |

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of BMS-816336 ((S)-enantiomer)

| Species | Model | Endpoint | ED₅₀ |

| Cynomolgus Monkey | - | Pharmacodynamic Effect | 0.12 mg/kg |

| DIO Mice | - | Pharmacodynamic Effect | - |

Mechanism of Action and Signaling Pathway

BMS-816336 and its (R)-enantiomer exert their pharmacological effects by inhibiting the 11β-HSD1 enzyme. This enzyme is located in the endoplasmic reticulum and is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of various genes involved in metabolism, inflammation, and other physiological processes. By inhibiting 11β-HSD1, these compounds reduce the intracellular concentration of active cortisol, thereby dampening glucocorticoid signaling in a tissue-specific manner.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This cell-based assay is a common method for screening 11β-HSD1 inhibitors.

-

Cell Line: Murine skeletal muscle cell line C2C12 is often used.[3]

-

Protocol:

-

Differentiate C2C12 myoblasts into myotubes, which results in increased 11β-HSD1 expression.[3]

-

Incubate the differentiated cells with varying concentrations of the test compound (e.g., this compound).

-

Add the substrate, cortisone, to the cells. In a cell-based assay, the addition of the cofactor NADPH is not necessary as it is endogenously supplied by the viable cells.[3]

-

After an incubation period, lyse the cells and measure the amount of cortisol produced using an HTRF-based detection kit. This typically involves a competitive immunoassay where HTRF donor and acceptor-labeled antibodies bind to cortisol.

-

The HTRF signal is inversely proportional to the amount of cortisol produced.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assessment of 11β-HSD1 Activity

A common method to assess the in vivo activity of 11β-HSD1 inhibitors is to measure the ratio of urinary cortisol and cortisone metabolites.

-

Protocol:

-

Administer the test compound (e.g., BMS-816336) to the study subjects (animal or human).

-

Collect 24-hour urine samples at baseline and after treatment.

-

Extract the steroids from the urine samples.

-

Analyze the concentrations of cortisol metabolites (e.g., tetrahydrocortisol - THF, and α-tetrahydrocortisol - α-THF) and cortisone metabolites (e.g., tetrahydrocortisone - THE) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the ratio of (THF + α-THF) / THE. A decrease in this ratio after treatment indicates inhibition of 11β-HSD1.

-

Synthesis and Chiral Separation

The synthesis of BMS-816336 involves a multi-step process. The enantioselective synthesis of the chiral adamantane core is a critical step.

Enantioselective Synthesis of Chiral Adamantanes

Strategies for the enantioselective synthesis of chiral adamantanes from achiral or racemic starting materials include:

-

Use of Chiral Auxiliaries: A chiral auxiliary, such as an Evans' oxazolidinone, can be attached to an adamantane-containing carboxylic acid. Subsequent reactions, such as enolate formation and alkylation, proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to yield the chiral adamantane derivative.

-

Asymmetric Desymmetrization: If the adamantane starting material has a plane of symmetry, a chiral catalyst can be used to selectively react with one of two enantiotopic groups, leading to a chiral product with high enantiomeric excess.

-

Kinetic Resolution: A chiral reagent or catalyst can be used to react at different rates with the two enantiomers of a racemic mixture. This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of the (R) and (S) enantiomers of BMS-816336 can be achieved using chiral HPLC.

-

Principle: Chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This results in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.

-

Typical CSPs for Adamantane Derivatives: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral adamantane compounds.

-

Method Development:

-

Column Screening: Test a variety of chiral columns with different stationary phases (e.g., Chiralpak series).

-

Mobile Phase Optimization: Evaluate different mobile phase compositions. For normal-phase chromatography, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. Small amounts of additives like diethylamine may be required to improve peak shape.

-

Parameter Optimization: Optimize other parameters such as flow rate, temperature, and detection wavelength to achieve baseline separation with good resolution.

-

In Vivo Interconversion

It has been noted that in vivo, BMS-816336 and its (R)-enantiomer can undergo interconversion. This process is believed to occur through a ketone intermediate, designated as Ketone A, via physiological oxidation and reduction processes. The extent of this interconversion can vary between species.

References

(R)-BMS-816336: A Technical Guide to its Target Enzyme and Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target enzyme and associated signaling pathway of (R)-BMS-816336, a potent and selective inhibitor. The information presented herein is intended to support research and development efforts in the fields of metabolic disease and endocrinology.

Core Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound is a potent and orally active inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, playing a crucial role in the pathophysiology of various metabolic disorders.

Mechanism of Action

11β-HSD1 is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[3][4] This prereceptor activation of glucocorticoids amplifies the downstream signaling of the glucocorticoid receptor (GR) in a tissue-specific manner. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby mitigating their effects in target tissues such as the liver, adipose tissue, and the central nervous system. This mechanism of action makes 11β-HSD1 an attractive therapeutic target for conditions characterized by excessive glucocorticoid action, including type 2 diabetes and metabolic syndrome.[3][5]

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The following table summarizes the in vitro inhibitory activity of this compound and its related compounds against 11β-HSD1.

| Compound | Target Species | IC50 (nM) | Reference |

| This compound | Human 11β-HSD1 | 14.5 | |

| Mouse 11β-HSD1 | 50.3 | [1] | |

| Cynomolgus monkey 11β-HSD1 | 16 | [1] | |

| BMS-816336 | Human 11β-HSD1 | 3.0 | [6][7] |

| HEK cells (11β-HSD1) | 37.3 | [6] | |

| 3T3L1 cells (11β-HSD1) | 28.6 | [6] | |

| (Rac)-BMS-816336 | Human 11β-HSD1 | 10 | [8] |

| Mouse 11β-HSD1 | 68 | [8] |

BMS-816336 also demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, with a reported selectivity of over 10,000-fold.[9][7]

Signaling Pathway of 11β-HSD1

The primary role of 11β-HSD1 is to increase the intracellular concentration of active glucocorticoids, which in turn activate the glucocorticoid receptor. This receptor then translocates to the nucleus and modulates the transcription of various genes involved in glucose metabolism, lipid metabolism, and inflammation.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary to the manufacturer. However, based on the scientific literature, a general methodology for assessing 11β-HSD1 inhibition can be outlined.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by recombinant 11β-HSD1.

1. Enzyme and Substrate Preparation:

-

A source of 11β-HSD1 enzyme is required, typically lysates from E. coli or insect cells overexpressing the human, mouse, or rat enzyme.[10]

-

A tritiated substrate, such as [3H]cortisone, is used to enable detection of the product.[11]

-

The cofactor NADPH is necessary for the reductase activity of 11β-HSD1.[10]

2. Incubation:

-

The 11β-HSD1 enzyme, tritiated cortisone, NADPH, and varying concentrations of the test inhibitor (e.g., this compound) are incubated together at room temperature.[10]

3. Reaction Termination:

-

The enzymatic reaction is stopped by adding a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.[10]

4. Product Separation and Detection:

-

The reaction mixture is then processed to separate the product, [3H]cortisol, from the substrate, [3H]cortisone. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).[11]

-

The amount of [3H]cortisol produced is quantified using a scintillation counter.

5. Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue Biopsies

This assay measures the inhibition of 11β-HSD1 in a more physiologically relevant context using fresh tissue samples.

1. Tissue Collection and Preparation:

-

Subcutaneous adipose tissue biopsies are obtained from subjects.

-

The tissue is immediately cut into small fragments and placed in a tissue culture plate.[12]

2. Incubation:

-

The tissue fragments are incubated in a buffer containing a deuterated substrate, such as d2-cortisone.[12]

3. Sample Collection:

-

After an overnight incubation, the supernatant is collected, snap-frozen, and stored for later analysis.[12]

4. Product Quantification:

-

The amount of d2-cortisol produced is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

-

The level of 11β-HSD1 inhibition is determined by comparing the amount of d2-cortisol produced in the presence and absence of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel 11β-HSD1 inhibitor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Initially misidentified in the user query as a GPR119 agonist, this document clarifies its true mechanism of action and consolidates available preclinical and clinical data. The inhibition of 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol, presents a promising therapeutic strategy for type 2 diabetes by reducing local glucocorticoid excess in metabolic tissues. This guide details the compound's in vitro and in vivo potency, selectivity, and its evaluation in early clinical trials. It includes detailed experimental methodologies and visual diagrams of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Glucocorticoids, such as cortisol, are known to play a significant role in regulating glucose metabolism. Systemic excess of glucocorticoids (as seen in Cushing's syndrome) leads to insulin resistance, visceral obesity, and hyperglycemia. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it amplifies local glucocorticoid action by converting inactive cortisone to active cortisol.

Elevated 11β-HSD1 activity in adipose tissue is linked to obesity and insulin resistance. Transgenic mice overexpressing 11β-HSD1 specifically in adipose tissue develop visceral obesity and a metabolic syndrome-like phenotype. Conversely, inhibiting 11β-HSD1 has been shown to improve insulin sensitivity, lower blood glucose, and reduce body weight in preclinical models of diabetes. This makes selective 11β-HSD1 inhibition a compelling therapeutic target for type 2 diabetes. This compound has emerged from this research as a potent and selective small molecule inhibitor of 11β-HSD1.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is located within the endoplasmic reticulum and requires the cofactor NADPH to catalyze the reduction of cortisone to cortisol. By blocking this conversion, this compound effectively reduces the intracellular concentration of active cortisol in target tissues like the liver and adipose tissue, without significantly affecting systemic cortisol levels. This tissue-specific modulation of glucocorticoid activity leads to a number of beneficial metabolic effects:

-

In the Liver: Reduced intrahepatic cortisol levels lead to decreased expression of gluconeogenic enzymes (such as PEPCK and G6Pase), resulting in lower hepatic glucose production.

-

In Adipose Tissue: Lower intracellular cortisol levels can reduce adipocyte differentiation and hypertrophy, and may also decrease the release of free fatty acids, thereby improving insulin sensitivity in other tissues.

The selectivity of this compound for 11β-HSD1 over its isoform, 11β-HSD2 (which inactivates cortisol to cortisone, primarily in the kidney), is critical to its safety profile. Inhibition of 11β-HSD2 could lead to an apparent mineralocorticoid excess, causing hypertension and hypokalemia. This compound demonstrates a high degree of selectivity, mitigating this risk.[1][2]

Quantitative Data

This compound has been evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

The inhibitory activity of this compound and its related stereoisomers was assessed against 11β-HSD1 from multiple species. The compound demonstrates high potency and selectivity.

| Compound/Isomer | Target Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |

| This compound | Human 11β-HSD1 | 3.0 | >10,000-fold | [1][2] |

| This compound | Cynomolgus 11β-HSD1 | 16.0 | - | [2] |

| This compound | Mouse 11β-HSD1 | 50.3 | - | [2] |

| (Rac)-BMS-816336 | Human 11β-HSD1 | 10.0 | - | [3] |

| (Rac)-BMS-816336 | Mouse 11β-HSD1 | 68.0 | - | [3] |

Table 1: In Vitro Enzymatic Inhibition Data.

Cellular activity was also confirmed in cell lines expressing the target enzyme.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | HEK cells | 37.3 | [4] |

| This compound | 3T3-L1 cells | 28.6 | [4] |

Table 2: Cellular Inhibition Data.

Preclinical In Vivo Efficacy

The pharmacodynamic effects of this compound were evaluated in diet-induced obese (DIO) mice and cynomolgus monkeys.

| Species | Model | Endpoint | ED50 (mg/kg) | Reference |

| Mouse | Diet-Induced Obese (DIO) | Acute PD Effect | 8.6 | [5] |

| Cynomolgus Monkey | - | Acute PD Effect | 0.12 | [4][5] |

Table 3: In Vivo Pharmacodynamic Data.

Preclinical Pharmacokinetics

This compound is reported to be orally bioavailable in preclinical species, though specific pharmacokinetic parameters are not detailed in the available literature.

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 20 - 72% | Preclinical Species | [4][5] |

Table 4: General Preclinical Pharmacokinetic Properties.

Human Clinical Pharmacokinetics and Safety

A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of BMS-816336 in healthy male subjects.[6][7] The study is listed as complete, but detailed results regarding pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and specific adverse events have not been made publicly available. The available information indicates that the compound was well-tolerated in these early human studies.[1]

Key Experimental Protocols

Detailed protocols for the evaluation of 11β-HSD1 inhibitors are crucial for reproducible research. Below are methodologies derived from standard practices in the field.

11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This high-throughput assay is used to determine the IC50 of inhibitors against the 11β-HSD1 enzyme.[5][6]

Objective: To measure the conversion of radiolabeled cortisone to cortisol by 11β-HSD1 and the inhibition of this process by a test compound.

Materials:

-

Microsomes from cells overexpressing human 11β-HSD1.

-

[³H]Cortisone (radiolabeled substrate).

-

NADPH (cofactor).

-

Anti-cortisol monoclonal antibody.

-

Protein A-coated SPA beads.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Test compound (this compound) serially diluted in DMSO.

-

96- or 384-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, add assay buffer, 11β-HSD1-containing microsomes, and NADPH.

-

Compound Addition: Add the serially diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Initiation of Reaction: Add [³H]Cortisone to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow for cortisol production.

-

Reaction Termination & Detection: Stop the reaction by adding a stop solution containing the anti-cortisol antibody and Protein A-coated SPA beads. The antibody specifically binds the [³H]Cortisol product.

-

Signal Measurement: When the SPA beads settle, the proximity of the bound [³H]Cortisol to the scintillant in the beads generates a light signal. The plate is read in a microplate scintillation counter.

-

Data Analysis: The signal is proportional to the amount of [³H]Cortisol produced. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

11β-HSD2 Selectivity Counterscreen

Objective: To ensure the test compound does not significantly inhibit the 11β-HSD2 isoform.

Procedure: The protocol is similar to the 11β-HSD1 assay, with the following key differences:

-

Enzyme Source: Use microsomes containing human 11β-HSD2.

-

Substrate: Use [³H]Cortisol.

-

Cofactor: Use NAD⁺.

-

Detection: The assay measures the disappearance of the [³H]Cortisol substrate, as it is converted to cortisone.

Ex Vivo Adipose Tissue Activity Assay

This assay measures the pharmacodynamic effect of an inhibitor in tissue samples from dosed animals.

Objective: To determine the extent of 11β-HSD1 inhibition in adipose tissue following in vivo administration of the compound.

Materials:

-

Adipose tissue biopsies from vehicle- and compound-dosed animals (e.g., DIO mice).

-

[³H]Cortisone.

-

Incubation medium.

-

Ethyl acetate for steroid extraction.

-

Thin-layer chromatography (TLC) or HPLC system for steroid separation.

Procedure:

-

Animal Dosing: Administer this compound or vehicle orally to DIO mice.

-

Tissue Collection: At a specified time post-dosing (e.g., 2 hours), euthanize the animals and collect adipose tissue samples.

-

Tissue Incubation: Mince the tissue and incubate it in a medium containing [³H]Cortisone for a set period (e.g., 1-3 hours).

-

Steroid Extraction: Stop the reaction and extract the steroids from the medium using ethyl acetate.

-

Separation and Quantification: Separate the [³H]Cortisone and the product, [³H]Cortisol, using TLC or HPLC with radiometric detection.

-

Data Analysis: Calculate the percent conversion of cortisone to cortisol. The reduction in conversion in the compound-treated group compared to the vehicle group indicates the degree of ex vivo enzyme inhibition.

Workflow and Pathway Visualizations

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1 that has demonstrated efficacy in preclinical models relevant to type 2 diabetes. Its mechanism of action, the reduction of intracellular cortisol in metabolic tissues, directly addresses a key pathway contributing to insulin resistance and hyperglycemia. While early clinical data on safety and tolerability appear favorable, detailed pharmacokinetic and pharmacodynamic results from human studies are not yet publicly available. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of 11β-HSD1 inhibition for metabolic diseases. Further investigation into the clinical efficacy and long-term safety of this compound class is warranted.

References

- 1. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

(R)-BMS-816336: A Technical Guide to a Novel 11β-HSD1 Inhibitor in Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key therapeutic target that has emerged in the management of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other metabolic dysregulations when present in excess. (R)-BMS-816336 is the less active enantiomer of BMS-816336, a potent and selective inhibitor of 11β-HSD1. While BMS-816336 is the primary active compound, understanding the profile of both enantiomers is critical in drug development. This technical guide provides a comprehensive overview of this compound and its parent compound in the context of metabolic syndrome studies, focusing on its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action: Targeting Glucocorticoid Activation

This compound and its more active (S)-enantiomer, BMS-816336, exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. By blocking 11β-HSD1, these compounds reduce the intracellular concentration of active cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR). This modulation of the glucocorticoid signaling pathway is the primary mechanism through which 11β-HSD1 inhibitors are proposed to ameliorate the features of metabolic syndrome.

Signaling Pathway of 11β-HSD1 Inhibition

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, BMS-816336. Data for other selective 11β-HSD1 inhibitors are also included to provide a broader context for the expected efficacy in metabolic syndrome models.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Target | Species | IC50 (nM) |

| This compound | 11β-HSD1 | Human | 14.5 |

| 11β-HSD1 | Mouse | 50.3 | |

| 11β-HSD1 | Cynomolgus Monkey | 16 | |

| BMS-816336 | 11β-HSD1 | Human | 3.0 |

| 11β-HSD2 | Human | >30,000 (>10,000-fold selectivity) |

Table 2: Preclinical In Vivo Pharmacodynamics and Pharmacokinetics of BMS-816336

| Species | Model | Parameter | Value |

| Cynomolgus Monkey | - | ED50 | 0.12 mg/kg |

| Mouse | Diet-Induced Obese (DIO) | ED50 | Not explicitly stated, but robust acute pharmacodynamic effect observed. |

| Preclinical Species | - | Oral Bioavailability (%F) | 20 - 72% |

Table 3: Effects of Selective 11β-HSD1 Inhibitors in Preclinical Models of Metabolic Syndrome

| Compound Class | Animal Model | Treatment Duration | Key Findings |

| Adamantyl-triazole inhibitor | Diet-Induced Obese (DIO) Mice | 11 days | Lowered fasting serum glucose by 15%, reduced insulin levels, decreased triglycerides by 18%. |

| Thiazolidinone derivative | Diet-Induced Obese (DIO) Mice | 28 days | Improved glucose tolerance and insulin sensitivity. |

| Various selective inhibitors | Diet-Induced Obese (DIO) Mice | Varied | Significant inhibition of hepatic and adipose 11β-HSD1 activity, reduction in fasting glucose, and improved insulin sensitivity. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound in metabolic syndrome.

In Vitro 11β-HSD1 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound)

-

Scintillation Proximity Assay (SPA) beads coated with an anti-cortisol antibody

-

Tritiated cortisone

-

Assay buffer

-

Microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, tritiated cortisone, NADPH, and the test compound.

-

Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme.

-

Incubate the plate at room temperature to allow for the conversion of cortisone to cortisol.

-

Terminate the reaction by adding a stop solution containing a non-specific 11β-HSD inhibitor (e.g., carbenoxolone).

-

Add the SPA beads coated with the anti-cortisol antibody. The beads will capture the tritiated cortisol produced.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

Objective: To evaluate the effect of a test compound on metabolic parameters in a model of metabolic syndrome.

Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity, insulin resistance, and hyperglycemia.

Procedure:

-

Acclimatize the DIO mice and randomize them into vehicle and treatment groups.

-

Administer the test compound (e.g., BMS-816336) or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic tests:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer an oral glucose bolus. Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and plasma insulin levels.

-

Insulin Tolerance Test (ITT): After a short fast, administer an intraperitoneal injection of insulin. Measure blood glucose at several time points to assess insulin sensitivity.

-

-

At the termination of the study, collect terminal blood samples for analysis of fasting glucose, insulin, triglycerides, and cholesterol.

-

Harvest tissues (liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity or gene expression studies.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for a novel 11β-HSD1 inhibitor.

Logical Relationship of 11β-HSD1 Inhibition and Metabolic Improvement

Caption: Logical flow from 11β-HSD1 inhibition to metabolic benefits.

Conclusion

This compound, as part of the broader development of the potent and selective 11β-HSD1 inhibitor BMS-816336, represents a promising therapeutic strategy for metabolic syndrome. By targeting the intracellular activation of glucocorticoids in key metabolic tissues, these compounds have the potential to address multiple facets of this complex disorder, including insulin resistance, hyperglycemia, and dyslipidemia. The preclinical data from related 11β-HSD1 inhibitors strongly support this therapeutic rationale. Further clinical investigation of compounds like BMS-816336 is warranted to fully elucidate their efficacy and safety profile in patients with metabolic syndrome. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in this important area of metabolic disease research.

(R)-BMS-816336: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activity of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a complex adamantane-based structure. Its systematic IUPAC name is 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one.[1][2]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C21H27NO3 | [1][3] |

| Molecular Weight | 341.45 g/mol | [1][3] |

| Exact Mass | 341.1991 g/mol | [1] |

| CAS Number | 1009583-83-8 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells. By inhibiting this enzyme, this compound effectively reduces intracellular glucocorticoid levels, thereby modulating the activity of the glucocorticoid receptor (GR). This mechanism of action has significant implications for various physiological processes, including metabolism, inflammation, and cognition.

The binding of cortisol to the GR initiates a signaling cascade that can influence gene transcription and other cellular processes. Inhibition of 11β-HSD1 by this compound leads to a decrease in GR activation. This, in turn, can affect downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of cAMP response element-binding protein (CREB).

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound action.

Biological Activity

This compound has demonstrated potent and selective inhibitory activity against 11β-HSD1 across multiple species. The compound is orally active and has shown robust pharmacodynamic effects in preclinical models.

In Vitro Inhibitory Activity:

| Target | Species | IC50 (nM) | Reference |

| 11β-HSD1 | Human | 14.5 | [5][6] |

| 11β-HSD1 | Mouse | 50.3 | [5][6] |

| 11β-HSD1 | Cynomolgus Monkey | 16 | [5][6] |

This compound exhibits high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2.

Experimental Protocols

This section provides representative methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound. These protocols are based on established techniques in the field and information gathered from available literature.

Synthesis of this compound (Representative Protocol)

A detailed, step-by-step synthesis protocol for this compound is proprietary information of Bristol-Myers Squibb and is not publicly available in full detail. However, based on the known chemical structure and general organic synthesis principles, a plausible synthetic route can be outlined. The synthesis would likely involve the construction of the substituted adamantane core, followed by coupling with the azetidine moiety.

Experimental Workflow for Synthesis and Purification:

Caption: General workflow for synthesis and purification.

Chiral Separation of Enantiomers (Representative Protocol)

The separation of the (R) and (S) enantiomers of BMS-816336 is crucial for obtaining the desired biologically active compound. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, would be selected.

-

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be used. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector would be used to monitor the elution of the two enantiomers.

-

Fraction Collection: The fractions corresponding to the two separated enantiomeric peaks would be collected.

-

Solvent Evaporation: The solvent from the collected fractions would be removed under reduced pressure to yield the purified enantiomers.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the purified this compound would be determined using analytical chiral HPLC.

11β-HSD1 Enzymatic Assay (Representative Protocol)

The inhibitory activity of this compound on 11β-HSD1 can be determined using a biochemical assay that measures the conversion of cortisone to cortisol.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Detection system (e.g., HPLC-UV, LC-MS, or a cortisol-specific antibody-based detection kit)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound or vehicle control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent or a strong acid).

-

Quantify the amount of cortisol produced in each well using the chosen detection method.

-

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with a well-defined mechanism of action. Its ability to modulate intracellular glucocorticoid levels makes it a promising therapeutic candidate for metabolic diseases such as type 2 diabetes. The information and representative protocols provided in this guide are intended to support further research and development of this and similar compounds. For specific and detailed experimental procedures, it is recommended to consult the primary literature, particularly the publications from Bristol-Myers Squibb.

References

- 1. Glucocorticoid receptor-JNK interaction mediates inhibition of the JNK pathway by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glucocorticoid receptor–JNK interaction mediates inhibition of the JNK pathway by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BMS-816336: A Technical Overview of a Potent 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1009583-83-8 |

| Synonym | Compound 6n-1 |

| Molecular Formula | C₂₁H₂₇NO₃ |

| Molecular Weight | 341.44 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates a wide range of physiological processes. By blocking this conversion, this compound effectively reduces local glucocorticoid concentrations in target tissues, thereby modulating the downstream signaling of the glucocorticoid receptor.

The signaling pathway initiated by 11β-HSD1-mediated cortisol production involves the binding of cortisol to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Once in the nucleus, the cortisol-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA and regulating the expression of target genes involved in metabolism, inflammation, and other cellular functions.

Quantitative Data

The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Species | IC₅₀ (nM) |

| Human | 14.5 |

| Mouse | 50.3 |

| Cynomolgus Monkey | 16 |

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines the methodology for determining the IC₅₀ of this compound against human 11β-HSD1.

Materials:

-

Human 11β-HSD1 enzyme (recombinant)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

Scintillation proximity assay (SPA) beads

-

³H-cortisol (tracer)

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, combine the human 11β-HSD1 enzyme, NADPH, and the diluted this compound or vehicle control.

-

Initiate the enzymatic reaction by adding cortisone and a tracer amount of ³H-cortisol.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a stop solution containing a high concentration of unlabeled cortisol.

-

Add SPA beads that specifically bind to cortisol.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Pharmacodynamic Assessment

This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a suitable animal model (e.g., diet-induced obese mice).

Materials:

-

Diet-induced obese mice

-

This compound formulated for oral administration

-

Vehicle control

-

Prednisone (exogenous cortisone source)

-

Blood collection supplies

-

LC-MS/MS instrumentation for steroid analysis

Procedure:

-

Acclimate diet-induced obese mice to the experimental conditions.

-

Administer a single oral dose of this compound or vehicle to the mice.

-

At a specified time post-dose, administer an oral dose of prednisone to all animals.

-

Collect blood samples at various time points after prednisone administration.

-

Process the blood samples to obtain plasma.

-

Extract the steroids from the plasma samples.

-

Quantify the plasma concentrations of prednisone (cortisone analog) and prednisolone (cortisol analog) using a validated LC-MS/MS method.

-

Calculate the ratio of prednisolone to prednisone as a measure of in vivo 11β-HSD1 activity.

-

Evaluate the dose-dependent inhibition of 11β-HSD1 activity by this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies targeting the glucocorticoid pathway for the treatment of metabolic diseases. Further investigation into the preclinical and clinical profile of this compound is warranted.

(R)-BMS-816336: A Preliminary In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro data available for (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is compiled to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Data Presentation

This compound has demonstrated significant inhibitory activity against the 11β-HSD1 enzyme across multiple species. The available half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | Species | IC50 (nM) |

| 11β-HSD1 | Human | 14.5[1] |

| 11β-HSD1 | Mouse | 50.3[1] |

| 11β-HSD1 | Cynomolgus Monkey | 16[1] |

| 11β-HSD2 | Human | >100,000* |

*Note: The selectivity for the clinical candidate BMS-816336 (the (S)-enantiomer) over 11β-HSD2 is reported to be greater than 10,000-fold[2][3]. It is presumed that this compound exhibits a similar high selectivity.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of 11β-HSD1. This enzyme is a critical component of pre-receptor glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues. This local amplification of glucocorticoid signaling leads to the activation of the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.

Caption: 11β-HSD1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for evaluating adamantane-based 11β-HSD1 inhibitors.

11β-HSD1 Inhibition Cellular Assay (Scintillation Proximity Assay)

This assay quantifies the inhibitory effect of this compound on the conversion of cortisone to cortisol in a cellular context.

Materials:

-

HEK293 cells stably transfected with the human HSD11B1 gene.

-

Cell culture medium (e.g., DMEM) with necessary supplements.

-

96-well or 384-well cell culture plates.

-

Serum-free cell culture medium.

-

[³H]cortisone (tritiated cortisone).

-

This compound dissolved in DMSO.

-

Monoclonal anti-cortisol antibody.

-

Protein A-coated Scintillation Proximity Assay (SPA) beads.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Microplate scintillation counter.

Procedure:

-

Cell Seeding: Seed the HEK293/HSD11B1 cells into microplates to achieve approximately 80% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in serum-free medium to the final desired concentrations. The final DMSO concentration should be ≤1%.

-

Assay Incubation:

-

Remove the growth medium from the cell plates.

-

Add the serum-free medium containing [³H]cortisone and the test compound to each well.

-

Incubate the plates at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

-

Detection:

-

Following incubation, add a mixture of the anti-cortisol antibody and the protein A-coated SPA beads to each well.

-

Incubate at room temperature to allow for antibody-cortisol binding and capture by the SPA beads.

-

-

Measurement: Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of 11β-HSD1 activity for each concentration of this compound relative to a vehicle control (DMSO only). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.

11β-HSD2 Selectivity Assay

This assay determines the inhibitory activity of this compound against the 11β-HSD2 isozyme to assess its selectivity.

Materials:

-

Source of 11β-HSD2 (e.g., human placental tissue homogenate or lysates from cells overexpressing human 11β-HSD2).

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4).

-

[³H]cortisol (tritiated cortisol).

-

NAD⁺.

-

This compound dissolved in DMSO.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare a homogenate or lysate from the 11β-HSD2 source.

-

Reaction Mixture: In a microplate, combine the enzyme preparation, [³H]cortisol, NAD⁺, and various concentrations of this compound or vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing for the enzymatic conversion of cortisol to cortisone.

-

Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separation: Separate the substrate ([³H]cortisol) from the product ([³H]cortisone) using thin-layer chromatography (TLC).

-

Quantification: Scrape the corresponding spots from the TLC plate, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of cortisol conversion and determine the inhibitory effect of this compound.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.

Materials:

-

Pooled human liver microsomes.

-

0.1 M Phosphate buffer, pH 7.4.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

This compound.

-

Acetonitrile or other suitable organic solvent to terminate the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound. Pre-incubate at 37°C.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the In Vitro Metabolic Stability Assay.

This technical guide provides a foundational understanding of the preliminary in vitro characteristics of this compound. Further studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for (R)-BMS-816336: A Potent 11β-HSD1 Inhibitor

For Research Use Only

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. Its chemical name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, based on the route published by Ye et al. in the Journal of Medicinal Chemistry in 2017. The protocol outlines the synthesis of key intermediates and the final active pharmaceutical ingredient.

Chemical Information

| Compound Name | This compound |

| IUPAC Name | 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone |

| CAS Number | 1009583-20-3 |

| Molecular Formula | C₂₁H₂₇NO₃ |

| Molecular Weight | 341.45 g/mol |

| Chemical Structure |  |

Synthesis Workflow

The overall synthetic strategy involves the preparation of a key adamantane intermediate followed by coupling with a protected azetidinone derivative and subsequent deprotection to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)

Scheme:

Materials:

-

(S)-5-phenyladamantan-2-one (Intermediate 1)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Benzyl alcohol

-

Trifluoromethanesulfonic acid (TfOH)

-

Lithium diisopropylamide (LDA)

-

tert-Butyl bromoacetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of Intermediate 2:

-

To a solution of (S)-5-phenyladamantan-2-one (1.0 equiv) in DCM at 0 °C, add m-CPBA (1.2 equiv) portionwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous Na₂SO₃ and stir for 30 minutes.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude lactone.

-

To a solution of the crude lactone in benzyl alcohol (5.0 equiv) at 0 °C, add TfOH (0.1 equiv).

-

Stir the mixture at room temperature for 2 hours.

-

Dilute with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Intermediate 2.

-

-

Synthesis of Intermediate 3:

-

To a solution of diisopropylamine (2.2 equiv) in THF at -78 °C, add n-butyllithium (2.1 equiv) dropwise and stir for 30 minutes.

-

Add a solution of Intermediate 2 (1.0 equiv) in THF dropwise and stir for 1 hour at -78 °C.

-

Add tert-butyl bromoacetate (2.0 equiv) and allow the reaction to warm to room temperature over 16 hours.

-

Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to give the tert-butyl ester intermediate.

-

To a solution of the tert-butyl ester in DCM, add TFA (10 equiv) and stir at room temperature for 4 hours.

-

Concentrate under reduced pressure to yield (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3).

-

Part 2: Synthesis of this compound

Scheme:

Materials:

-

(2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)

-

(R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Procedure:

-

Amide Coupling:

-

To a solution of Intermediate 3 (1.0 equiv), (R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride (1.1 equiv), and DIPEA (3.0 equiv) in DMF, add BOP reagent (1.2 equiv).

-

Stir the reaction at room temperature for 16 hours.

-

Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the coupled product.

-

-

Deprotection Steps:

-

Debenzylation: To a solution of the coupled product in methanol, add 10% Pd/C (0.1 equiv by weight).

-

Stir the mixture under an atmosphere of hydrogen (balloon) for 16 hours.

-

Filter the reaction through Celite and concentrate the filtrate.

-

Desilylation: Dissolve the residue in THF and add TBAF (1.0 M in THF, 1.2 equiv).

-

Stir at room temperature for 2 hours.

-

Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by reverse-phase HPLC to afford this compound.

-

Data Summary

| Step | Product | Yield (%) | Purity (HPLC) | ¹H NMR | MS (m/z) |

| Part 1, Step 1 | Intermediate 2 | ~75% | >95% | Consistent with structure | [M+H]⁺ consistent |

| Part 1, Step 2 | Intermediate 3 | ~60% (over 2 steps) | >95% | Consistent with structure | [M-H]⁻ consistent |

| Part 2, Step 1 | Coupled Product | ~80% | >95% | Consistent with structure | [M+H]⁺ consistent |

| Part 2, Step 2 | This compound | ~50% (over 2 steps) | >99% | Consistent with structure | [M+H]⁺ 342.2 |

Safety Precautions

-

This protocol should be carried out by trained chemists in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

-

Reactions involving pyrophoric reagents (n-butyllithium) and hydrogen gas require special care and adherence to established safety procedures.

Disclaimer: This protocol is intended for research purposes only and should be adapted and optimized as necessary by the end-user. The providers of this protocol are not liable for any damages or injuries resulting from its use.

Application Notes and Protocols for (R)-BMS-816336: In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid hormone action, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1] This localized activation of glucocorticoids plays a significant role in various physiological and pathophysiological processes, making 11β-HSD1 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of compounds like this compound against 11β-HSD1.

Mechanism of Action: 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily located in the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[2] By converting cortisone to cortisol, 11β-HSD1 increases the intracellular concentration of active glucocorticoids. Cortisol then binds to the glucocorticoid receptor (GR), leading to its translocation to the nucleus and the subsequent regulation of target gene transcription.[1] Inhibition of 11β-HSD1 by compounds such as this compound reduces the intracellular production of cortisol, thereby modulating glucocorticoid-dependent signaling.

Quantitative Data Summary

The inhibitory potency of this compound and its enantiomer, BMS-816336, has been determined against 11β-HSD1 from multiple species. The following table summarizes the reported IC50 values.

| Compound | Target | Species | IC50 (nM) |

| This compound | 11β-HSD1 | Human | 14.5 |

| 11β-HSD1 | Mouse | 50.3 | |

| 11β-HSD1 | Cynomolgus Monkey | 16 | |

| BMS-816336 | 11β-HSD1 | Human | 3.0 |

| 11β-HSD2 | Human | >10,000 |

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay measures the conversion of radiolabeled cortisone to cortisol.[3][4]

Materials:

-

Human liver microsomes (source of 11β-HSD1)

-

[3H]Cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

This compound or other test compounds

-

Anti-cortisol monoclonal antibody

-

Protein A-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)

-

96- or 384-well microplates

-

Scintillation counter

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Plate Preparation: To each well of the microplate, add:

-

Assay buffer

-

Human liver microsomes

-

NADPH solution

-

Diluted this compound or control vehicle (DMSO)

-

-

Enzyme Reaction: Initiate the reaction by adding [3H]Cortisone to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic conversion.

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., containing a high concentration of unlabeled cortisol).

-

Add the anti-cortisol antibody and Protein A-coated SPA beads to each well. The antibody will specifically bind to the [3H]cortisol produced.

-

-

Signal Detection: Incubate the plate at room temperature to allow the antibody-bead complex to form and settle. The proximity of the [3H]cortisol to the scintillant in the beads will generate a light signal.

-

Data Acquisition: Measure the signal using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 11β-HSD1 Inhibition Assay (HTRF)

This assay measures the inhibition of 11β-HSD1 activity in a cellular context, providing a more physiologically relevant assessment.[5][6]

Materials:

-

HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1 (or other suitable cell line, e.g., differentiated C2C12 cells)

-

Cell culture medium and supplements

-

Cortisone (substrate)

-

This compound or other test compounds

-

Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

-

384-well cell culture plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding: Seed the 11β-HSD1-expressing cells into a 384-well plate and incubate overnight to allow for cell attachment.

-

Compound Addition: Treat the cells with serial dilutions of this compound or control vehicle and incubate for a specified period (e.g., 1 hour).

-

Substrate Addition: Add cortisone to each well to initiate the enzymatic reaction within the cells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a time determined by the rate of cortisol production (e.g., 4-6 hours).

-

Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted cortisol.

-

Cortisol Detection (HTRF):

-